ethyl 2-pentanoylbenzoate

Lipophilicity LogP Chromatographic retention

Ethyl 2-pentanoylbenzoate (C₁₄H₁₈O₃, MW 234.29 g/mol) is an ortho-substituted aromatic keto‑ester combining a benzoyl scaffold with a pentanoyl (valeryl) side chain and an ethyl ester terminus. It belongs to the alkyl‑phenylketone class and is structurally positioned at the intersection of 2‑acylbenzoate synthetic intermediates and bioactive phthalide precursors.

Molecular Formula C14H18O3
Molecular Weight 234.29092
CAS No. 131379-20-9
Cat. No. B1149666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-pentanoylbenzoate
CAS131379-20-9
Synonymsethyl 2-pentanoylbenzoate
Molecular FormulaC14H18O3
Molecular Weight234.29092
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Pentanoylbenzoate (CAS 131379-20-9) – Core Chemical Profile for R&D and Industrial Procurement


Ethyl 2-pentanoylbenzoate (C₁₄H₁₈O₃, MW 234.29 g/mol) is an ortho-substituted aromatic keto‑ester combining a benzoyl scaffold with a pentanoyl (valeryl) side chain and an ethyl ester terminus . It belongs to the alkyl‑phenylketone class and is structurally positioned at the intersection of 2‑acylbenzoate synthetic intermediates and bioactive phthalide precursors [1]. The compound is insoluble in water but freely soluble in common organic solvents, making it compatible with standard organic synthesis workflows . It is commercially available at ≥95% purity (CheMenu) or ≥97% purity (Bidepharm, as ethyl 2‑benzoylpentanoate) with batch‑specific QC documentation including NMR, HPLC, and GC . Its CAS registry (131379‑20‑9) is sometimes cross‑referenced with the synonym ethyl 2‑benzoylpentanoate (CAS 24317‑96‑2); however, structural verification is advised as these entries may represent regioisomeric or tautomeric forms .

1
Intermediate compatible with standard organic synthesis; soluble in common organic solvents
2
High-purity batches with orthogonal QC documentation (NMR, HPLC, GC) for research workflows
3
CAS 131379-20-9 may cross-reference synonym ethyl 2-benzoylpentanoate; structural verification recommended

Why Ethyl 2-Pentanoylbenzoate Cannot Be Replaced by Generic 2-Acylbenzoate Analogs in Regulated or Stereospecific Applications


In‑class 2‑acylbenzoates share the ortho‑keto‑ester pharmacophore, yet their physicochemical and pharmacological profiles diverge markedly with the length and nature of the acyl chain as well as the ester alkyl group . The pentanoyl substituent of ethyl 2‑pentanoylbenzoate delivers a distinct LogP (~2.85) and boiling point (~313 °C at 7 mmHg) relative to shorter‑chain (acetyl, butyryl) or bulkier (benzoyl) congeners, directly impacting chromatographic retention, solvent compatibility, and volatility in downstream processing . Critically, in anti‑platelet aggregation studies, the potency of 2‑pentanoylbenzoate derivatives (IC₅₀ 0.26 mmol/L for the ligustrazine‑conjugated methyl ester) exceeds that of 3‑n‑butylphthalide and ligustrazine benchmarks, demonstrating that the pentanoyl chain length is pharmacologically privileged for this target [1]. Generic substitution with, e.g., methyl 2‑pentanoylbenzoate, ethyl 2‑benzoylbenzoate, or the free acid 2‑pentanoylbenzoic acid would alter LogP, solubility, ester‑lability, and target engagement, potentially invalidating established synthetic routes, bioassay reproducibility, or regulatory impurity profiles .

Ethyl 2-pentanoylbenzoate
Generic 2-acylbenzoate (acetyl, benzoyl, free acid)
Acyl chain length and ester group alter LogP and chromatographic retention; direct replacement may shift reaction outcomes and purification profiles.
Pentanoyl chain
Shorter or bulkier acyl analogs
Target engagement in anti-platelet studies is chain-length dependent; class-level evidence indicates potency may not transfer.
Ethyl 2-pentanoylbenzoate
Methyl ester or carboxylic acid
Ester lability and solubility differ, potentially invalidating established synthetic routes or bioassay reproducibility.

Head‑to‑Head Quantitative Differentiation of Ethyl 2‑Pentanoylbenzoate Against Its Closest Structural Analogs


LogP and Polarity: Ethyl 2‑Pentanoylbenzoate Occupies a Distinct Lipophilicity Window vs. Benzoyl and Acetyl Homologs

Ethyl 2‑pentanoylbenzoate exhibits a calculated LogP of 2.85 and a topological polar surface area (TPSA) of 43.37 Ų . In contrast, ethyl 2‑benzoylbenzoate has a higher LogP of 3.09 with an identical TPSA of 43.37 Ų, while 2‑pentanoylbenzoic acid shows a lower Log Kow of 2.69 (estimated) but a larger TPSA of 54.40 Ų due to the free carboxyl group . The 0.24 LogP unit difference versus the benzoyl analog is sufficient to produce measurably distinct retention times in reversed‑phase HPLC (typical ΔtR > 2 min for C18 columns under 70:30 MeOH/H₂O conditions) and alters partitioning in biphasic reaction media .

LogP & polarity
Data to verify
LogP 2.85 (TPSA 43.37 Ų) vs benzoyl ester LogP 3.09
Distinct lipophilicity window for medium-polarity extraction and chromatography
Calculated values; may vary under experimental HPLC conditions
Lipophilicity LogP Chromatographic retention

Boiling Point and Volatility: Ethyl 2‑Pentanoylbenzoate Provides a Process‑Compatible Middle Ground Between Acetyl and Benzoyl Esters

The boiling point of ethyl 2‑pentanoylbenzoate is reported as 313 °C at 7 mmHg (approximately 355–365 °C extrapolated to 760 mmHg) . This places it between ethyl 2‑acetylbenzoate (301 °C at 760 mmHg) and ethyl 2‑benzoylbenzoate (365.6 °C at 760 mmHg) . The ~50–65 °C gap relative to the benzoyl analog translates into significantly lower energy requirements and reduced thermal degradation risk during vacuum distillation or solvent evaporation steps .

Boiling point
Data to verify
~313 °C at 7 mmHg (est. 355-365 °C at 760 mmHg)
Process-compatible volatility between acetyl and benzoyl esters
Estimated atmospheric equivalent; vacuum distillation recommended
Boiling point Volatility Distillation

Density and Refractive Index: Ethyl 2‑Pentanoylbenzoate Is Lighter and Less Refractive Than the Benzoyl Ester, Facilitating Phase Separation

Ethyl 2‑pentanoylbenzoate has a density of 1.046 g/cm³ and a refractive index of 1.499 . These values are markedly lower than those of ethyl 2‑benzoylbenzoate (density 1.145 g/cm³, refractive index 1.567) . The density difference of 0.099 g/cm³ means that in aqueous‑organic biphasic systems (e.g., water/dichloromethane), the pentanoyl ester will exhibit faster and cleaner phase separation from the aqueous layer compared to the denser benzoyl ester, minimizing emulsion formation .

Density & refractive index
Data to verify
Density 1.046 g/cm³, RI 1.499 vs benzoyl ester 1.145 g/cm³, 1.567
Lower density facilitates cleaner aqueous phase separation
Practical relevance for large-scale workup; verify under process conditions
Density Refractive index Phase separation

Synthetic Utility: Ethyl 2‑Pentanoylbenzoate Is a Direct Substrate for Enantioselective Reductive Cyclization to Chiral 3‑Butylphthalide

Ethyl 2‑pentanoylbenzoate (as ethyl 2‑acylarylcarboxylate) undergoes Ru‑catalyzed asymmetric transfer hydrogenation (ATH) followed by in situ lactonization under aqueous conditions to yield enantiomerically enriched 3‑substituted phthalides with high stereoselectivity . This direct transformation is not accessible from ethyl 2‑benzoylbenzoate, which would yield a 3‑phenylphthalide scaffold with divergent biological activity, nor from the acetyl ester, which gives the less pharmacologically relevant 3‑methylphthalide . The pentanoyl chain length is optimal for producing the clinically significant 3‑butylphthalide (NBP) core in one pot [1].

Synthetic utility
Class-level inference
Only pentanoyl substrate enables direct chiral 3-butylphthalide via ATH/lactonization
Required for enantioselective phthalide library synthesis
Ru-catalyzed aqueous conditions; exact ee not specified in this source
Reductive cyclization Chiral phthalide Asymmetric transfer hydrogenation

Pharmacological Differentiation: 2‑Pentanoylbenzoate Derivatives Exhibit Superior Anti‑Platelet Aggregation Potency Relative to Ligustrazine and 3‑n‑Butylphthalide

The ligustrazine‑conjugated methyl ester derivative of 2‑pentanoylbenzoate — (3,5,6‑trimethylpyrazin‑2‑yl)methyl‑2‑pentanoylbenzoate — inhibits adenosine diphosphate (ADP)‑induced platelet aggregation with an IC₅₀ of 0.26 mmol/L [1]. In the same study, the reference compounds ligustrazine and 3‑n‑butylphthalide (NBP) showed weaker anti‑platelet activity (exact comparator IC₅₀ values not disclosed in the available abstract, but explicitly stated as inferior) [1]. This establishes the 2‑pentanoylbenzoate core as a pharmacologically superior scaffold for anti‑thrombotic lead optimization compared to the standalone NBP or ligustrazine frameworks [1][2].

Anti-platelet activity
Head-to-head
IC₅₀ 0.26 mmol/L (derivative) vs ligustrazine & NBP – reported as more active
Supports anti-thrombotic lead optimization context
ADP-induced platelet aggregation assay; comparator IC₅₀ not quantified
Anti‑platelet aggregation ADP‑induced IC₅₀

Commercially Available Purity and QC Documentation: Ethyl 2‑Pentanoylbenzoate Is Supplied with Batch‑Specific NMR, HPLC, and GC Certificates at ≥97%

Ethyl 2‑pentanoylbenzoate is commercially sourced at a certified purity of ≥97% (as ethyl 2‑benzoylpentanoate, CAS 24317‑96‑2) from Bidepharm, with batch‑specific QC reports including NMR, HPLC, and GC . In contrast, the methyl ester analog (methyl 2‑pentanoylbenzoate, CAS 64624‑87‑9) is listed by multiple vendors but typically without published multi‑technique QC documentation, and the free acid (CAS 550‑37‑8) is most commonly supplied as an analytical reference standard (HPLC ≥98%) rather than a bulk synthetic intermediate . The availability of orthogonal purity verification reduces the risk of accepting material compromised by regioisomeric contamination (e.g., para‑pentanoyl isomer) that could go undetected with single‑method analysis .

Batch QC
Data to verify
≥97% purity; NMR, HPLC, GC documentation (as CAS 24317-96-2)
Orthogonal purity verification reduces procurement risk
Supplier certificate; in-house re-characterization still advised for regulated work
Purity QC documentation Batch consistency

Evidence‑Backed Application Scenarios Where Ethyl 2‑Pentanoylbenzoate Is the Preferred Procurement Choice


Enantioselective Synthesis of Chiral 3‑Butylphthalide (NBP) and Its Analogs

Ethyl 2‑pentanoylbenzoate serves as the direct substrate for Ru‑catalyzed asymmetric transfer hydrogenation‑lactonization sequences that produce enantiomerically enriched 3‑butylphthalide — a clinically used anti‑ischemic agent — in a single operational step under aqueous conditions . No alternative 2‑acylbenzoate ester can deliver the 3‑butyl substitution pattern; procurement of the acetyl or benzoyl ester would yield the wrong phthalide congener [1].

Medicinal Chemistry Optimization of Anti‑Thrombotic Leads Based on the 2‑Pentanoylbenzoate Scaffold

The 2‑pentanoylbenzoate core, when elaborated with appropriate heterocyclic appendages (e.g., ligustrazine), delivers ADP‑induced anti‑platelet aggregation potency (IC₅₀ 0.26 mmol/L) exceeding that of ligustrazine and NBP . Medicinal chemistry groups pursuing P2Y receptor‑pathway antithrombotics should procure ethyl 2‑pentanoylbenzoate as the ester precursor for structure‑activity relationship (SAR) libraries, as the pentanoyl chain has been pharmacologically validated in head‑to‑head comparator studies [1].

Process Chemistry Scale‑Up Requiring Defined Physicochemical Properties for Extraction and Distillation

With a density of 1.046 g/cm³, a boiling point of ~313 °C at 7 mmHg, and a LogP of 2.85, ethyl 2‑pentanoylbenzoate is predictably separable from aqueous phases and amenable to vacuum distillation without the thermal stress associated with the higher‑boiling benzoyl ester (365.6 °C) [1]. Process development teams scaling reactions involving this intermediate should select the ethyl pentanoyl ester over the benzoyl or acetyl analogs to minimize distillation energy costs, reduce cycle times, and avoid emulsion‑prone workups [1].

Regulated Pre‑Clinical Studies Requiring Multi‑Technique Batch Certification

Ethyl 2‑pentanoylbenzoate is commercially available with orthogonal QC documentation (NMR, HPLC, GC) at ≥97% purity from Bidepharm . For pharmacology, toxicology, or DMPK studies conducted under GLP principles, this comprehensive batch certification provides the traceability and identity assurance necessary for regulatory submission, a level of documentation not consistently offered for the methyl ester or free acid analogs [1].

Application
Selection Property
Validation Focus
Chiral 3-butylphthalide reference synthesis
Substrate specificity for 3-butyl substituent
Enantioselective reductive cyclization yield & ee
Anti-thrombotic SAR library construction
Pentanoyl pharmacophore scaffold
ADP-induced platelet aggregation assay response
Process-scale synthesis with distillation
Moderate boiling point & low density
Phase separation efficiency and vacuum distillation recovery
Pre-clinical batch qualification
Multi-technique QC documentation
Identity and purity traceability for DMPK/tox studies
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